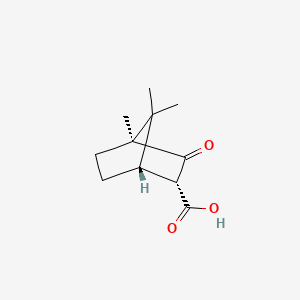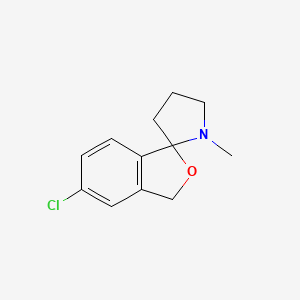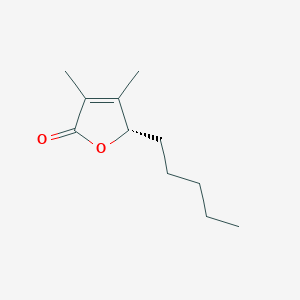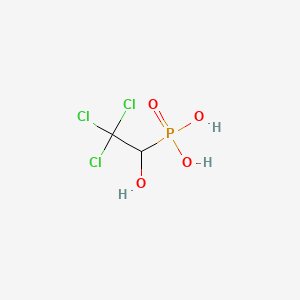
3,4-Dimethoxy-N-(4-methoxybenzyl)-N-methylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/SH3040000 is a chemical compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about various chemicals, including their properties, hazards, and safety measures .
Vorbereitungsmethoden
The preparation methods for NIOSH/SH3040000 involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, surfaces, and biological samples . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Analyse Chemischer Reaktionen
NIOSH/SH3040000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are documented in the NIOSH Chemical Directory . Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
NIOSH/SH3040000 has a wide range of scientific research applications. It is used in chemistry for analytical purposes, in biology for studying cellular processes, in medicine for developing therapeutic agents, and in industry for manufacturing various products . The compound’s versatility makes it valuable in multiple fields of research.
Wirkmechanismus
The mechanism of action of NIOSH/SH3040000 involves its interaction with specific molecular targets and pathways. The NIOSH Occupational Exposure Banding Process provides insights into the compound’s effects and the associated health outcomes . Understanding these mechanisms is crucial for assessing the compound’s safety and efficacy.
Vergleich Mit ähnlichen Verbindungen
NIOSH/SH3040000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other chemicals listed in the NIOSH Pocket Guide . These comparisons highlight the unique properties and applications of NIOSH/SH3040000, making it distinct from other compounds in its category.
Eigenschaften
Molekularformel |
C19H25NO3 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C19H25NO3/c1-20(14-16-5-8-17(21-2)9-6-16)12-11-15-7-10-18(22-3)19(13-15)23-4/h5-10,13H,11-12,14H2,1-4H3 |
InChI-Schlüssel |
TVHFJASIISSPET-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


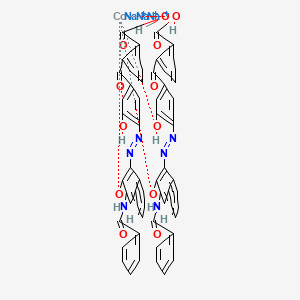
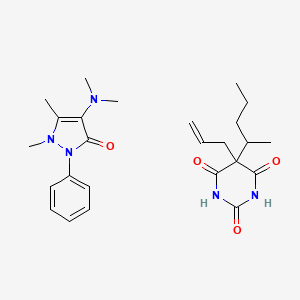
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
